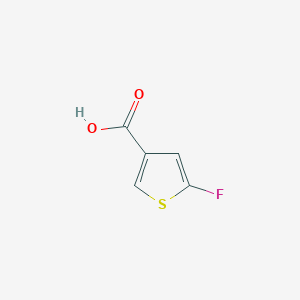

5-fluorothiophene-3-carboxylic Acid

Description

5-Fluorothiophene-3-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₅H₃FO₂S (calculated molecular weight: 146.07 g/mol). It features a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring. Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-fluorothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSBJQHFDINTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356036 | |

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-50-2 | |

| Record name | 5-fluorothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to achieve selective fluorination at the 3-position . Another approach involves the use of N-fluorodibenzenesulfonimide as a fluorinating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring .

Scientific Research Applications

5-Fluorothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-fluorothiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic Acid (CAS: 1160720-52-4)

- Molecular Formula : C₇H₅F₃O₂S

- Molecular Weight : 210.07 g/mol (calculated)

- Key Differences: The trifluoroethyl group introduces greater steric bulk and electronegativity compared to a single fluorine atom. This enhances lipophilicity and may improve binding affinity in hydrophobic environments, such as enzyme active sites. However, its discontinued status (noted as "Descatalogado" in ) limits current applications .

Thiophene-3-acetic Acid (CAS: 6964-21-2)

- Molecular Formula : C₆H₆O₂S

- Molecular Weight : 142.17 g/mol

- Key Differences : The acetic acid group (‑CH₂COOH) at the 3-position introduces a methylene spacer, reducing electronic conjugation with the thiophene ring. This spacer may decrease acidity (pKa ~4.5–5.0) compared to 5-fluorothiophene-3-carboxylic acid (estimated pKa ~2.5–3.0) .

5-(4-Fluorophenyl)-3-(Tosylamino)thiophene-2-carboxylic Acid

- Molecular Formula: C₁₈H₁₄FNO₄S₂

- Molecular Weight : 399.44 g/mol

- Key Differences : The fluorine is located on a phenyl ring rather than the thiophene core. The sulfonamide group (‑NHSO₂C₆H₄CH₃) adds hydrogen-bonding capability and steric hindrance, making this compound suitable for targeting sulfonamide-sensitive enzymes .

5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid (CAS: 1803609-89-3)

- Molecular Formula: C₅H₄ClNO₄S₂

- Molecular Weight : 241.67 g/mol

- Key Differences : Chlorine (larger atomic radius than fluorine) at the 5-position and a sulfamoyl group (‑SO₂NH₂) at the 2-position create distinct electronic and steric effects. Chlorine’s lower electronegativity reduces the carboxylic acid’s acidity compared to the fluorine analog .

5-Formylthiophene-3-carboxylic Acid (CAS: 89324-44-7)

- Molecular Formula : C₆H₄O₃S

- Molecular Weight : 156.16 g/mol

- Key Differences : The formyl group (‑CHO) at the 5-position is highly reactive, enabling nucleophilic additions or condensations. This contrasts with fluorine’s inertness, making the formyl derivative more versatile in synthetic chemistry but less stable under basic conditions .

Biological Activity

5-Fluorothiophene-3-carboxylic acid (5-FTCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of 5-FTCA, including its mechanisms of action, structure-activity relationships, and related case studies.

Chemical Structure and Properties

5-FTCA has the molecular formula C₅H₃FO₂S and a molecular weight of approximately 146.14 g/mol. The compound features a thiophene ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of fluorine enhances the compound's reactivity and biological activity, particularly in terms of lipophilicity and cellular uptake.

The biological activity of 5-FTCA is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders, including schizophrenia. Structure-activity relationship (SAR) studies have demonstrated that small substituents on the thiophene ring can significantly influence inhibitory potency. For instance, 5-FTCA exhibits low micromolar inhibitory potency with an IC50 value of approximately 7.8 µM .

Table 1: Inhibitory Potency of Thiophene Derivatives on DAO

| Compound Name | IC50 (µM) |

|---|---|

| Thiophene-3-carboxylic acid | 4.4 |

| This compound | 7.8 |

| 5-Chlorothiophene-3-carboxylic acid | 2.0 |

| 5-Methylthiophene-3-carboxylic acid | 10.0 |

Antimicrobial Properties

Research has indicated that derivatives of 5-FTCA exhibit significant antimicrobial activity. The fluorine atom is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

Anticancer Potential

In addition to its antimicrobial properties, 5-FTCA has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

- D-Amino Acid Oxidase Inhibition : A study highlighted the effectiveness of thiophene-based compounds, including 5-FTCA, as DAO inhibitors. The research utilized X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions between the inhibitors and DAO, revealing critical insights into their mechanisms of action .

- Antimicrobial Activity : A series of experiments evaluated the antibacterial properties of various derivatives of 5-FTCA against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 5-position significantly influenced antibacterial efficacy, with certain derivatives exhibiting enhanced potency compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.